![molecular formula C20H23N5O3S2 B2875851 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide CAS No. 921508-57-8](/img/structure/B2875851.png)

2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

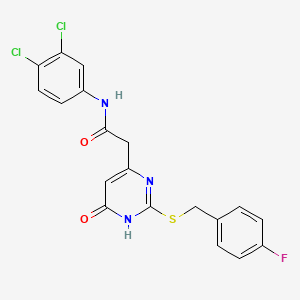

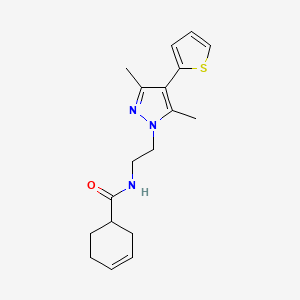

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the thiazole and benzothiazole rings could potentially result in a planar structure, while the cyclopentyl and ethoxy groups could add some three-dimensionality to the molecule .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the thiazole ring can participate in electrophilic substitution reactions, while the ureido group can undergo hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like the ureido group could make the compound soluble in polar solvents. The compound’s melting and boiling points would depend on the strength of the intermolecular forces present .Applications De Recherche Scientifique

Anti-Tubercular Activity

This compound has shown promise in the treatment of tuberculosis. Benzothiazole derivatives, including this compound, have been synthesized and tested for their inhibitory activity against Mycobacterium tuberculosis. The studies compare the inhibitory concentrations of these molecules with standard reference drugs, indicating that some benzothiazole derivatives exhibit better inhibition potency .

Antimicrobial Applications

The aminothiazole moiety of the compound is linked to antimicrobial properties. When used to create metal chelates, these compounds have demonstrated significant in vitro activity against various microbial species. Gram-positive Micrococcus luteus and Gram-negative Escherichia coli are particularly affected, showcasing the potential of these compounds in antimicrobial treatments .

Antioxidant Properties

In addition to antimicrobial activity, these compounds have been evaluated for their antioxidant capabilities. The studies suggest that metal complexes derived from aminothiazole-based ligands exhibit notable antioxidant activity, which could be beneficial in combating oxidative stress-related diseases .

Anticonvulsant Potential

Benzothiazole derivatives have been assessed for their anticonvulsant effects. The research includes screening for activity against seizures, indicating that certain derivatives can be potential candidates for the development of new anticonvulsant drugs .

Synthetic Pathway Exploration

The synthesis of benzothiazole derivatives involves various pathways, such as diazo-coupling, Knoevenagel condensation, and microwave irradiation. Exploring these synthetic methods can lead to the development of more efficient and scalable production processes for these compounds .

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been shown to have antimicrobial activity, suggesting that the targets could be enzymes or proteins essential for microbial growth .

Mode of Action

It is known that aminothiazole compounds can interact with their targets through chelation, forming stable complexes . This interaction can disrupt the normal function of the target, leading to the observed effects.

Biochemical Pathways

Given the antimicrobial activity of similar compounds, it is likely that the compound interferes with essential biochemical pathways in microbes, such as cell wall synthesis or dna replication .

Pharmacokinetics

Similar compounds have been shown to have good thermal and electrochemical stability , which could potentially influence their bioavailability and pharmacokinetic properties.

Result of Action

The compound’s action results in antimicrobial activity, as evidenced by in vitro studies showing strong action against both Gram-positive and Gram-negative bacteria . The compound also exhibits antifungal activity .

Action Environment

Environmental factors such as pH, temperature, and the presence of other ions can influence the action, efficacy, and stability of the compound. For instance, the compound’s chelation phenomenon suggests that the presence of metal ions in the environment could potentially affect its activity .

Propriétés

IUPAC Name |

2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O3S2/c1-2-28-14-7-8-15-16(10-14)30-20(23-15)24-17(26)9-13-11-29-19(22-13)25-18(27)21-12-5-3-4-6-12/h7-8,10-12H,2-6,9H2,1H3,(H,23,24,26)(H2,21,22,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRJWPFKRZPUQCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)NC4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[(4-isobutylphenyl)sulfonyl]amino}-N-methyl-2-piperazin-1-ylnicotinamide](/img/structure/B2875769.png)

![1-ethyl-N-{3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B2875774.png)

![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2875778.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2875779.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2875780.png)

![4-(6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/no-structure.png)

![Methyl 4,5-dimethoxy-2-[2-(4-methylphthalazinylthio)acetylamino]benzoate](/img/structure/B2875785.png)

![1-Ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-[5-(4-methylcyclohexyl)-1,2,4-oxadiazol-3-yl]quinolin-4-one](/img/structure/B2875789.png)